molecular formula C17H14N2O5S B2387689 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 922107-12-8

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2387689
CAS RN: 922107-12-8
M. Wt: 358.37
InChI Key: FDSIOBJTZDNJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran ring, a thiazole ring, and a dioxine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzofuran and thiazole rings, for example, are common structures in organic chemistry and methods for their synthesis are well-established .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiazole rings, for example, are aromatic and planar, while the dioxine ring is not aromatic and may adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the benzofuran and thiazole rings may undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Benzofuran and its derivatives, which include the compound , have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the development of new therapeutic agents to combat resistance to antibiotics . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Anticancer Applications

Benzofuran derivatives have shown significant anticancer activities . For example, some substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on different types of cancer cells . Moreover, in vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung .

Anti-inflammatory Applications

2,4-Disubstituted thiazoles, which include the compound , have been found to exhibit anti-inflammatory properties .

Antitumor Applications

Benzofuran derivatives have been utilized as anticancer agents . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antitubercular Applications

2,4-Disubstituted thiazoles have been found to exhibit antitubercular properties .

Antidiabetic Applications

2,4-Disubstituted thiazoles have been found to exhibit antidiabetic properties .

Antiviral Applications

Benzofuran compounds have been found to exhibit antiviral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antioxidant Applications

Benzofuran compounds have been found to exhibit antioxidant activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have been found to have antimicrobial activity .

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-21-11-2-3-13-10(6-11)7-14(24-13)12-9-25-17(18-12)19-16(20)15-8-22-4-5-23-15/h2-3,6-9H,4-5H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSIOBJTZDNJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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